4-Methylcyclohexanol

Description

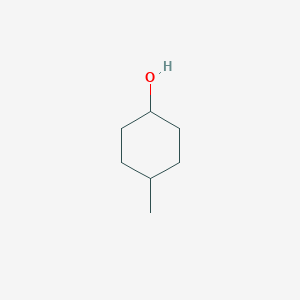

Structure

3D Structure

Properties

IUPAC Name |

4-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWCXKGKQLNYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060434, DTXSID301032962, DTXSID701032964 | |

| Record name | Cyclohexanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | 4-Methylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

173 °C | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

70 °C c.c. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.92 | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.9 | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 4-Methylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-91-3, 7731-28-4, 7731-29-5 | |

| Record name | 4-Methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexanol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK9W4X7H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUW70559WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLJ21O6WVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-9.2 °C (cis-isomer) | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylcyclohexanol: Core Properties and Applications

Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 4-methylcyclohexanol. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical data on its physicochemical characteristics, stereoisomerism, and key chemical transformations. Emphasis is placed on its role as a synthetic intermediate and its safety and handling protocols, providing a foundational resource for laboratory and industrial applications.

Chemical Identity and Structure

This compound, with the chemical formula C₇H₁₄O, is a cyclic secondary alcohol.[1][2] Its structure consists of a cyclohexane ring substituted with a methyl group and a hydroxyl group at positions 1 and 4, respectively. This substitution pattern leads to the existence of two geometric isomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol.[3][4] The commercial product is typically available as a mixture of these cis and trans isomers.[5][6]

-

CAS Registry Number: 589-91-3 (for the mixture of isomers)[1][4]

-

Synonyms: p-Methylcyclohexanol, 4-Hexahydromethylphenol, 1-Methyl-4-cyclohexanol[4][7][8]

The spatial arrangement of the methyl and hydroxyl groups relative to the plane of the cyclohexane ring defines the cis and trans isomers, which can have different physical properties and reactivity.

Caption: Stereoisomers of this compound.

Physicochemical Properties

This compound is a colorless, viscous liquid at room temperature with a characteristic mint-like odor.[1][9] It is combustible and has poor solubility in water but is miscible with many organic solvents.[1][9][10]

| Property | Value | Source(s) |

| Appearance | Colorless viscous liquid | [8][10][11] |

| Molecular Weight | 114.19 g/mol | [1][7] |

| Boiling Point | 171-173 °C | [5][11] |

| Melting Point | -9.2 °C (cis-isomer) | [1][10] |

| Density | 0.914 g/mL at 25 °C | [5][11] |

| Flash Point | 70 °C (158 °F) closed cup | [1][5][10] |

| Vapor Pressure | 1.5 mmHg at 30 °C | [5][11] |

| Vapor Density | 3.94 (air = 1) | [5][11] |

| Water Solubility | Poor / Slightly soluble | [1][8][10] |

| logP (Octanol/Water Partition) | 1.79 | [1][10] |

| Refractive Index (n20/D) | 1.458 | [5][11] |

| Autoignition Temperature | 295 °C (563 °F) | [1][5] |

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum prominently displays a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed around 2850-2950 cm⁻¹.[4][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum shows signals corresponding to the protons on the cyclohexane ring, the methyl protons (a doublet), and the proton of the hydroxyl group (a singlet, which can be exchangeable with D₂O).[13][14]

-

¹³C NMR: The spectrum reveals distinct signals for the seven carbon atoms in the molecule, with the carbon atom bonded to the hydroxyl group appearing most downfield.[15]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 114, although it may be weak. Fragmentation patterns often involve the loss of water (M-18) and other characteristic fragments of the cyclohexyl ring.[4][16]

Reactivity and Synthetic Applications

The primary reactivity of this compound is centered around its hydroxyl group, making it a valuable intermediate in organic synthesis.

Acid-Catalyzed Dehydration

A cornerstone reaction for this compound is the acid-catalyzed dehydration to form alkenes.[17][18] This E1 elimination reaction is typically carried out using strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as catalysts.[17][19] The reaction proceeds by protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of water to generate a secondary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene.

The primary product is 4-methylcyclohexene.[17][20] However, due to the formation of a carbocation intermediate, rearrangement can occur, leading to the formation of more stable isomeric alkenes, such as 3-methylcyclohexene and the thermodynamically most stable 1-methylcyclohexene, as byproducts.[6] The product distribution can be influenced by reaction time and conditions.[6]

Caption: Mechanism of Acid-Catalyzed Dehydration of this compound.

Applications in Research and Drug Development

While not a therapeutic agent itself, this compound serves as a versatile building block and solvent in scientific research and industrial processes.

-

Solvent: It is used as a solvent for cellulose esters and ethers.[9]

-

Chemical Intermediate: Its primary value in drug development lies in its role as a precursor in organic synthesis.[9] The cyclohexanol motif is present in numerous biologically active molecules, and this compound provides a readily available scaffold for constructing more complex molecular architectures.

-

Industrial Applications: It finds use as an antioxidant in lubricants and as a blending and wetting agent in the manufacturing of soaps and detergents.[9][21]

Safety and Toxicology

This compound is a hazardous substance that requires careful handling.[22]

-

GHS Hazard Statements: It is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), and causes serious eye irritation (H319).[1] High vapor concentrations can irritate the eyes and upper respiratory tract.[1][10]

-

Handling Precautions: Work should be conducted in a well-ventilated area or fume hood.[10] Appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat, is mandatory.[5][22]

-

Fire Safety: The substance is combustible, and explosive vapor/air mixtures may form above its flash point of 70°C.[10] Keep away from open flames, sparks, and other ignition sources.[23]

-

First Aid:

-

Inhalation: Move the person to fresh air and rest. Seek medical attention.[1][10]

-

Skin Contact: Remove contaminated clothing. Rinse and wash the skin with soap and water.[1][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Ingestion: Rinse mouth and refer for medical attention.[10]

-

Experimental Protocol: Synthesis of 4-Methylcyclohexene

This section details a representative microscale procedure for the dehydration of this compound.

Objective: To synthesize and isolate 4-methylcyclohexene via acid-catalyzed dehydration.

Materials:

-

This compound (mixture of isomers)

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

5-mL conical vial with spin vane

-

Hickman distillation head

-

Water-cooled condenser

-

Heating mantle or sand bath

-

Pasteur pipettes

Procedure:

-

Reaction Setup: In a tared 5-mL conical vial containing a magnetic spin vane, add approximately 1.5 mL of this compound and record the exact mass.[20][24]

-

Catalyst Addition: Carefully add 0.40 mL of 85% phosphoric acid and 5-6 drops of concentrated sulfuric acid to the vial.[20][24] Caution: Both acids are highly corrosive.

-

Apparatus Assembly: Attach a Hickman distillation head and a water-cooled condenser to the conical vial.[20][24]

-

Distillation: Gently heat the reaction mixture while stirring. The product, 4-methylcyclohexene (b.p. ~101-102°C), will co-distill with water and collect in the well of the Hickman head.[17] Maintain a distillation temperature that prevents the starting material (b.p. ~171-173°C) from distilling.[17]

-

Product Collection: Periodically, use a Pasteur pipette to transfer the collected distillate from the Hickman head to a separate clean, dry vial. Continue distillation until product no longer forms.[20]

-

Workup: Allow the collected distillate to separate into two layers. Carefully remove the bottom aqueous layer with a pipette.

-

Drying: Transfer the remaining organic layer (the 4-methylcyclohexene product) to a small, dry test tube or vial. Add a small amount of anhydrous sodium sulfate to remove residual water.[17][24] Let it stand for 10-15 minutes.

-

Final Isolation: Carefully transfer the dried liquid product to a pre-weighed, clean, dry vial to determine the final mass and calculate the percent yield.

-

Characterization: The product can be characterized by boiling point determination, IR spectroscopy (disappearance of the broad O-H peak, appearance of a C=C peak), and unsaturation tests (e.g., reaction with bromine or potassium permanganate solution).[17][20]

Caption: Experimental Workflow for 4-Methylcyclohexene Synthesis.

References

- 1. This compound | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem-casts.com [chem-casts.com]

- 3. Cyclohexanol, 4-methyl-, cis- [webbook.nist.gov]

- 4. Cyclohexanol, 4-methyl- [webbook.nist.gov]

- 5. This compound, mixture of cis and trans 98 589-91-3 [sigmaaldrich.com]

- 6. marmacs.org [marmacs.org]

- 7. Cyclohexanol, 4-methyl- (CAS 589-91-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 4 METHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]

- 10. ICSC 0296 - this compound [inchem.org]

- 11. This compound | 589-91-3 [chemicalbook.com]

- 12. Cyclohexanol, 4-methyl- [webbook.nist.gov]

- 13. This compound(589-91-3) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. scribd.com [scribd.com]

- 18. The Synthesis Of An Alkene this compound - 470 Words | Bartleby [bartleby.com]

- 19. brainly.com [brainly.com]

- 20. youtube.com [youtube.com]

- 21. This compound [stenutz.eu]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. cdn.chemservice.com [cdn.chemservice.com]

- 24. westfield.ma.edu [westfield.ma.edu]

An In-depth Technical Guide to the Synthesis of 4-Methylcyclohexanol from p-Cresol

Introduction

4-Methylcyclohexanol is a valuable chemical intermediate with applications as a solvent for various materials like resins and waxes, and as an antioxidant in lubricants.[1][2] Its synthesis from p-cresol, a readily available raw material derived from coal tar or petroleum, is a significant industrial process. This guide provides a comprehensive overview of the catalytic hydrogenation of p-cresol to this compound, delving into the reaction mechanism, detailed experimental protocols, and critical process parameters.

The primary route for this transformation is the catalytic hydrogenation of the aromatic ring of p-cresol. This process typically involves the use of a heterogeneous catalyst and high-pressure hydrogen gas. The choice of catalyst and reaction conditions plays a crucial role in determining the yield, selectivity, and stereochemistry of the final product.

Reaction Mechanism and Stereochemistry

The hydrogenation of p-cresol to this compound proceeds through the addition of hydrogen atoms across the aromatic ring. This reaction is typically catalyzed by noble metals such as platinum, palladium, rhodium, or ruthenium supported on a high-surface-area material like activated carbon or alumina.[3][4]

The reaction mechanism can be conceptualized as a series of steps:

-

Adsorption: Both p-cresol and hydrogen molecules adsorb onto the surface of the catalyst.

-

Hydrogen Dissociation: The diatomic hydrogen molecules dissociate into atomic hydrogen on the catalyst surface.

-

Stepwise Hydrogenation: The adsorbed p-cresol molecule is sequentially hydrogenated by the atomic hydrogen. This process may involve the formation of intermediate species such as 4-methylcyclohexanone.[5][6]

-

Desorption: The final product, this compound, desorbs from the catalyst surface.

The hydrogenation of the aromatic ring can lead to the formation of different stereoisomers of this compound (cis and trans). The ratio of these isomers is influenced by the catalyst, solvent, and reaction conditions.

Caption: Generalized mechanism for the catalytic hydrogenation of p-cresol.

Experimental Protocols

Several catalytic systems have been successfully employed for the synthesis of this compound from p-cresol. Below are detailed protocols for two common methods.

Method 1: Ruthenium on Carbon (Ru/C) Catalyzed Hydrogenation[1]

This method utilizes a ruthenium-on-carbon catalyst under moderate pressure and temperature, achieving a high yield.

Materials:

-

p-Cresol (4-methylphenol)

-

Ruthenium on carbon catalyst (e.g., 5% Ru/C)

-

Methanol

-

Hydrogen gas

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, combine 10.8 g (0.1 mol) of p-cresol, 1.1 g of ruthenium/carbon catalyst, and 100 mL of methanol.[1]

-

Seal the reactor and purge it with nitrogen gas followed by hydrogen gas to remove any air.

-

Pressurize the reactor with hydrogen to 5 MPa.[1]

-

Heat the reactor to 70°C while stirring the mixture.[1]

-

Maintain the pressure and temperature for 6 hours.[1]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The methanol solvent can be removed by rotary evaporation.

-

The resulting crude product can be purified by distillation under reduced pressure to obtain pure this compound.[1]

Method 2: Palladium on Titania (Pd/TiO₂) Catalyzed Hydrogenation[1]

This method employs a palladium-based catalyst and offers high conversion and selectivity.

Catalyst Preparation:

-

Dissolve 0.5 g of titanium dioxide in 10 mL of water.[1]

-

Add 0.054 g of palladium nitrate to the solution.[1]

-

Heat the mixture at 60°C for 12 hours to prepare the catalyst.[1]

Hydrogenation Procedure:

-

In a suitable reactor, add 0.5 g of p-cresol and the prepared catalyst.

-

Pressurize the reactor with hydrogen to 1.0 MPa.[1]

-

Heat the reaction mixture to 125°C and maintain these conditions for 24 hours with stirring.[1]

-

After cooling and depressurizing the reactor, the product can be isolated and purified.

Caption: General experimental workflow for this compound synthesis.

Data Summary

The efficiency of the synthesis is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes typical results from the literature.

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Ru/C | 70 | 5 | Methanol | - | - | 98.1 | [1] |

| Pd/TiO₂ | 125 | 1 | - | 100 | 90.59 | - | [1] |

| Rh/Al₂O₃ | 60-120 | Atmospheric | - | up to 33.5 | - | - | [6] |

Safety and Handling

p-Cresol:

-

Hazards: Toxic if swallowed or in contact with skin.[7][8] Causes severe skin burns and eye damage.[7][8] It is also harmful to aquatic life.[8]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7][8] Work in a well-ventilated area or under a chemical fume hood.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

This compound:

-

Hazards: Combustible liquid.[10] May cause skin and serious eye irritation.[11]

-

Precautions: Keep away from heat, sparks, and open flames. Wear protective gloves and eye protection.

-

Storage: Store in a well-ventilated place and keep cool.

General Hydrogenation Safety:

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a properly functioning fume hood, away from ignition sources.

-

High-pressure reactors should be regularly inspected and operated by trained personnel.

Conclusion

The synthesis of this compound from p-cresol via catalytic hydrogenation is a well-established and efficient process. The choice of catalyst, be it ruthenium, palladium, or other noble metals, along with careful control of reaction parameters such as temperature and pressure, allows for high yields and selectivity. Researchers and professionals in drug development can leverage these methodologies to produce this important chemical intermediate. Adherence to strict safety protocols is paramount when handling the hazardous materials and high pressures involved in this synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4 METHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]

- 3. CN104628525A - Preparation method of o-methylcyclohexanol - Google Patents [patents.google.com]

- 4. nacatsoc.org [nacatsoc.org]

- 5. Hydrogenation of o-cresol on platinum catalyst: Catalytic experiments and first-principles calculations (Journal Article) | OSTI.GOV [osti.gov]

- 6. Preparation of 4-Methylcyclohexanone by Catalytic Hydrogenation of p-Cresol at Normal Pressure [cjcu.jlu.edu.cn]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. synerzine.com [synerzine.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-甲基环己醇,顺反异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Methylcyclohexanol

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Methylcyclohexanol (C₇H₁₄O) is a cyclic alcohol that serves as a valuable model compound in stereochemical studies and as an intermediate in organic synthesis.[1] It exists as two distinct diastereomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol. The spatial orientation of the methyl and hydroxyl substituents dramatically influences their physical properties and, critically, their spectroscopic signatures. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights into spectral interpretation and structural elucidation for researchers and drug development professionals. Understanding these spectroscopic characteristics is paramount for confirming chemical identity, assessing isomeric purity, and predicting reactivity.

The key to differentiating the cis and trans isomers lies in their preferred chair conformations. The trans isomer predominantly exists in a conformation where both the hydroxyl and methyl groups occupy equatorial positions, a highly stable arrangement. Conversely, the cis isomer adopts a conformation where one substituent is axial and the other is equatorial. Due to the larger A-value of the methyl group, it preferentially occupies the equatorial position, forcing the hydroxyl group into the axial position. These conformational differences are readily observable in their respective spectra.

Caption: Preferred chair conformations of this compound isomers.

¹H NMR Spectroscopy: Probing Stereochemistry

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful technique for distinguishing the diastereomers of this compound. The chemical shift (δ) and, more importantly, the spin-spin coupling patterns of the proton on C1 (the carbinol proton, H-1) provide a definitive diagnostic marker for the orientation of the hydroxyl group.[2]

Expertise & Experience: The Causality of Spectral Differences

The key distinction arises from the Karplus relationship, which correlates the dihedral angle between two adjacent C-H bonds to their coupling constant (J-value).

-

Axial Protons: An axial proton has a large (~180°, anti-periplanar) dihedral angle with adjacent axial protons, resulting in a large coupling constant (J_ax-ax ≈ 10-13 Hz). Its coupling to adjacent equatorial protons is small (J_ax-eq ≈ 2-5 Hz).

-

Equatorial Protons: An equatorial proton has a smaller (~60°, gauche) dihedral angle with both adjacent axial and equatorial protons, leading to small coupling constants (J_eq-ax ≈ 2-5 Hz, J_eq-eq ≈ 2-5 Hz).

In trans-4-methylcyclohexanol , the equatorial -OH group places the H-1 proton in an axial position. It is coupled to two axial protons (on C2 and C6) and two equatorial protons. This results in a complex multiplet, often appearing as a "triplet of triplets," with large axial-axial coupling constants.[2]

In cis-4-methylcyclohexanol , the axial -OH group places the H-1 proton in an equatorial position. It is coupled only through smaller equatorial-axial and equatorial-equatorial interactions, resulting in a broader, less-resolved multiplet with a smaller overall width.[2][3]

Experimental Protocol: ¹H NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent, typically chloroform-d (CDCl₃), as it is an excellent solvent for alcohols and its residual proton signal (δ ≈ 7.26 ppm) does not interfere with the analyte signals.

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (δ = 0.00 ppm) for chemical shift referencing.[4]

-

Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength improves signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexane ring protons.[5]

Data Summary: ¹H NMR

| Assignment | trans-4-Methylcyclohexanol (δ ppm) [6] | cis-4-Methylcyclohexanol (δ ppm) [3] | Multiplicity & Notes |

| -CH ₃ | ~0.90 | ~0.92 | Doublet |

| Ring Protons (-CH₂-) | ~1.20 - 2.05 | ~1.20 - 1.80 | Complex Multiplets |

| -CH -CH₃ (H-4) | ~1.40 | ~1.65 | Multiplet |

| -OH | Variable (~1.5-3.0) | Variable (~1.5-3.0) | Singlet (broad), concentration-dependent. |

| -CH -OH (H-1) | ~3.50 | ~4.05 | trans : Multiplet (tt), large J-couplings. cis : Multiplet (br), small J-couplings. |

¹³C NMR Spectroscopy: A Carbon Count

Carbon-13 NMR provides complementary information, confirming the carbon skeleton and revealing the molecular symmetry.

Expertise & Experience: Symmetry Considerations

The number of unique signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms.

-

trans-4-Methylcyclohexanol : Due to a C₂ axis of symmetry passing through C1 and C4, carbons C2/C6 and C3/C5 are chemically equivalent. This results in a total of 5 distinct signals .[7]

-

cis-4-Methylcyclohexanol : This isomer lacks a plane or axis of symmetry, making all seven carbon atoms chemically non-equivalent. This results in 7 distinct signals .[7][8]

This clear difference in the number of observed signals is a simple and definitive method for isomer assignment.

Data Summary: ¹³C NMR

| Assignment | trans-4-Methylcyclohexanol (δ ppm) [9] | cis-4-Methylcyclohexanol (δ ppm) [8] |

| -C H₃ | ~22.6 | ~21.5 |

| C -4 | ~33.0 | ~29.8 |

| C -3, C -5 | ~36.0 | ~31.0, ~34.8 |

| C -2, C -6 | ~33.9 | ~30.0, ~30.5 |

| C -1 (-C -OH) | ~70.8 | ~65.8 |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an effective and rapid technique for confirming the presence of the key functional groups in this compound: the hydroxyl (-OH) group and the saturated alkyl (C-H) framework.[10] While it does not typically distinguish between the cis and trans isomers as definitively as NMR, it provides essential validation of the compound class.

Expertise & Experience: Key Vibrational Modes

-

O-H Stretch: Alcohols exhibit a characteristic, strong, and broad absorption band in the region of 3200-3600 cm⁻¹.[11] The broadening is a result of intermolecular hydrogen bonding. A free, non-hydrogen-bonded O-H stretch appears as a sharp, weaker peak around 3610-3640 cm⁻¹, but this is typically only observed in very dilute solutions in non-polar solvents.[12]

-

C-H Stretch: The stretching vibrations of the sp³ hybridized C-H bonds of the cyclohexane ring and methyl group appear as strong, sharp peaks just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[13]

-

C-O Stretch: A strong C-O stretching band is expected in the fingerprint region, typically between 1050-1150 cm⁻¹, further confirming the alcohol functionality.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Data Summary: IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3340 | O-H Stretch (H-bonded) | Strong, Broad |

| ~2925 | C-H Stretch (asymmetric) | Strong |

| ~2855 | C-H Stretch (symmetric) | Strong |

| ~1450 | C-H Bend (scissoring) | Medium |

| ~1065 | C-O Stretch | Strong |

Note: Data is representative for a mixture of isomers.[15][16]

Mass Spectrometry: Fragmentation and Molecular Weight

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and structural information based on its fragmentation pattern. Alcohols, particularly cyclic alcohols, undergo characteristic fragmentation pathways.[17]

Expertise & Experience: Dominant Fragmentation Pathways

The molecular ion (M⁺˙) of this compound is at m/z 114. However, for many alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation.[17] Key fragmentation pathways include:

-

Dehydration (Loss of H₂O): A common fragmentation for alcohols is the elimination of a water molecule, leading to a significant peak at [M-18]⁺˙ , which for this compound is at m/z 96 .[18]

-

Alpha-Cleavage: This involves the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For cyclic alcohols, this leads to ring-opening.

-

Complex Ring Cleavage: Cyclic alcohols often undergo a series of rearrangements and cleavages. A prominent fragment at m/z 57 is highly characteristic of cyclohexanol derivatives and often represents the base peak.[19][20] This fragment is attributed to a complex ring cleavage process.

-

Loss of Methyl Group: Cleavage of the methyl group can lead to a fragment at [M-15]⁺ , or m/z 99, although this is often less prominent than other pathways.

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at ~50°C and ramps to ~250°C to ensure proper separation and elution.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation (EI mode).

-

Detection: The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Data Summary: Mass Spectrometry

| m/z | Proposed Fragment | Relative Intensity |

| 114 | [C₇H₁₄O]⁺˙ (Molecular Ion) | Low |

| 99 | [M - CH₃]⁺ | Low |

| 96 | [M - H₂O]⁺˙ | Moderate |

| 81 | [C₆H₉]⁺ | Moderate |

| 70 | [C₅H₁₀]⁺˙ | Moderate |

| 57 | [C₄H₉]⁺ | High (Base Peak) |

| 41 | [C₃H₅]⁺ | Moderate |

Note: Fragmentation data is compiled from the NIST Chemistry WebBook and other databases.[19][21]

Conclusion

The structural and stereochemical characterization of this compound is comprehensively achieved through the synergistic application of NMR, IR, and MS techniques. IR spectroscopy confirms the presence of the defining alcohol functional group, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, including dehydration and a signature base peak at m/z 57. Crucially, ¹H and ¹³C NMR spectroscopy provide the definitive evidence to distinguish between the cis and trans diastereomers. The distinct chemical shift and coupling pattern of the H-1 proton in ¹H NMR, alongside the difference in the number of signals in the ¹³C NMR spectrum, serve as unambiguous markers for the stereochemical assignment. This guide provides the foundational data and interpretive logic necessary for the confident identification and analysis of this compound in any research or development setting.

References

- 1. This compound | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 1H NMR spectrum [chemicalbook.com]

- 7. homework.study.com [homework.study.com]

- 8. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 13C NMR spectrum [chemicalbook.com]

- 9. TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 13C NMR [m.chemicalbook.com]

- 10. brainly.com [brainly.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 15. This compound(589-91-3) IR Spectrum [chemicalbook.com]

- 16. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) IR Spectrum [chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. This compound(589-91-3) MS [m.chemicalbook.com]

- 20. GCMS Section 6.10 [people.whitman.edu]

- 21. Cyclohexanol, 4-methyl- [webbook.nist.gov]

The Stereochemical Imperative: Why Isomers Matter

An In-depth Technical Guide to the Thermochemical Properties of 4-Methylcyclohexanol

This guide provides a comprehensive technical overview of the essential thermochemical properties of this compound, a compound of significant interest in organic synthesis, materials science, and pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository to offer field-proven insights into the causality behind its properties and the experimental methodologies used for their determination. We will explore the distinct thermochemical behaviors of the cis and trans isomers, grounding our discussion in authoritative data and validated experimental protocols.

This compound exists as two primary stereoisomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol. The spatial arrangement of the methyl (-CH₃) and hydroxyl (-OH) groups relative to the cyclohexane ring dictates the molecule's conformational stability, which in turn governs its macroscopic thermochemical properties.

In the more stable chair conformation, substituents can occupy either an axial or equatorial position. The trans isomer is energetically favored as it can adopt a conformation where both the larger methyl group and the hydroxyl group are in equatorial positions, minimizing steric strain. The cis isomer, conversely, is forced to have one substituent in the less stable axial position. This fundamental difference in thermodynamic stability is the primary determinant of the variations observed in their enthalpies of formation, combustion, and other key thermochemical parameters.

Caption: Chair conformations of trans and cis-4-methylcyclohexanol.

Core Thermochemical Data: A Comparative Analysis

The thermochemical properties of a compound are critical for process design, safety analysis, and understanding reaction equilibria. The following tables summarize the key experimental data for the isomers of this compound, primarily sourced from the NIST Chemistry WebBook.[1][2][3]

Enthalpy of Formation and Combustion

The standard enthalpy of formation (ΔfH°) represents the energy change when one mole of a compound is formed from its constituent elements in their standard states. The standard enthalpy of combustion (ΔcH°) is the energy released when one mole of a compound undergoes complete combustion with oxygen.

| Property | Isomer | Value (kJ/mol) | Source |

| Enthalpy of Formation (liquid) | cis- | -420.3 ± 1.6 | NIST[2] |

| trans- | -438.3 ± 1.7 | NIST[3] | |

| Enthalpy of Combustion (liquid) | cis- | -4347.4 ± 1.6 | NIST[2] |

| trans- | -4329.4 ± 1.7 | NIST[3] |

Expert Insight: The data aligns perfectly with stereochemical theory. The trans isomer, being more stable, has a more negative (more favorable) enthalpy of formation. Consequently, the less stable cis isomer releases more energy upon combustion, as it starts from a higher initial energy state.

Phase Change Properties

Phase change characteristics, including boiling point, melting point, and enthalpies of transition, are fundamental for purification, formulation, and material handling.

| Property | Isomer | Value | Source(s) |

| Boiling Point | cis- | 174 °C | Chemcasts[4] |

| trans- | 173-175 °C (lit.) | Sigma-Aldrich | |

| Mixture | 171-173 °C (lit.) | Sigma-Aldrich | |

| Melting Point | cis- | -9.2 °C | PubChem, Chemcasts[4][5] |

| trans- | 80.25 °C | Chemcasts[6] | |

| Enthalpy of Vaporization (ΔvapH°) | cis- | 60.85 kJ/mol | Chemcasts[4] |

| trans- | 61.16 kJ/mol | Chemcasts[6] |

Expert Insight: The dramatic difference in melting points is a key physical distinction. The higher melting point of the trans isomer is due to its greater molecular symmetry, which allows for more efficient packing and stronger intermolecular forces in the crystal lattice.

Heat Capacity

The constant pressure heat capacity (Cp) measures the amount of heat required to raise the temperature of a substance by one degree Celsius at constant pressure. It is vital for heat transfer calculations in chemical processes.

| Property | Isomer / Mixture | Value (J/mol·K) | Temperature (K) | Source |

| Liquid Heat Capacity (Cp,liquid) | Mixture | 202.1 | 290 | NIST[7] |

| cis- | 225.106 | 298.15 | Chemcasts[4] | |

| trans- | 177.9 | 298.15 | Chemcasts[6] |

Experimental Determination Protocols

Accurate thermochemical data relies on precise and validated experimental techniques. The two cornerstone methods for the properties discussed are Combustion Calorimetry and Differential Scanning Calorimetry (DSC).

Protocol: Enthalpy of Combustion via Bomb Calorimetry

This protocol outlines the determination of the enthalpy of combustion for a liquid sample like this compound. The principle involves combusting a known mass of the sample in a constant-volume container (the "bomb") and measuring the temperature change of the surrounding water bath.[8][9]

Methodology:

-

Sample Preparation: Accurately weigh approximately 1.0-1.5 g of this compound into a crucible.

-

Calorimeter Setup: Place the crucible in the bomb calorimeter. Attach a nickel-chromium fuse wire so it is in contact with the sample.

-

Assembly: Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

-

Immersion: Submerge the sealed bomb in a precisely measured mass of water within the calorimeter's insulated bucket.

-

Equilibration: Allow the system to reach thermal equilibrium while stirring the water. Record the initial temperature (T₁) for several minutes to establish a baseline.

-

Ignition: Ignite the sample by passing an electric current through the fuse wire.

-

Temperature Monitoring: Record the water temperature at regular intervals until it reaches a maximum (T₂) and then begins to cool.

-

Calculation: The heat released by the combustion (qcomb) is calculated using the total heat capacity of the calorimeter system (Ccal, determined by calibrating with a standard like benzoic acid) and the corrected temperature rise (ΔT).

-

qcomb = Ccal × ΔT

-

-

Conversion to Molar Enthalpy: Convert the heat released to the molar enthalpy of combustion (ΔcH°) by dividing by the number of moles of the alcohol burned.

Caption: Workflow for Bomb Calorimetry.

Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring heat flow into or out of a sample as a function of temperature or time.[10][11] It is ideal for determining melting points, enthalpies of fusion, and heat capacity.[12][13]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.[13]

-

Thermal Program (for Melting Point & ΔfusH):

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C for cis, 50°C for trans).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition.

-

An endothermic peak will be observed. The onset temperature of this peak corresponds to the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion (ΔfusH).

-

-

Thermal Program (for Heat Capacity, Cp):

-

Perform a baseline run with two empty pans.

-

Run a standard material (e.g., sapphire) of known heat capacity.

-

Run the this compound sample using the same temperature program.

-

The heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the baseline with that of the sapphire standard.

-

-

Data Analysis: Use the instrument's software to determine onset temperatures, integrate peak areas, and calculate heat capacity.

References

- 1. Cyclohexanol, 4-methyl- [webbook.nist.gov]

- 2. Cyclohexanol, 4-methyl-, cis- [webbook.nist.gov]

- 3. Cyclohexanol, 4-methyl-, trans- [webbook.nist.gov]

- 4. chem-casts.com [chem-casts.com]

- 5. This compound | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem-casts.com [chem-casts.com]

- 7. Cyclohexanol, 4-methyl- [webbook.nist.gov]

- 8. practical-science.com [practical-science.com]

- 9. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

An In-depth Technical Guide to the Solubility of 4-Methylcyclohexanol in Organic Solvents

Introduction

4-Methylcyclohexanol (C₇H₁₄O) is a cyclic alcohol widely utilized as a solvent, a chemical intermediate in the synthesis of other compounds, and as a component in various industrial applications.[1] Its molecular structure, featuring a nonpolar cyclohexane ring and a polar hydroxyl (-OH) group, imparts it with a versatile solubility profile. This guide provides a comprehensive analysis of the solubility of this compound in a range of organic solvents, delving into the underlying physicochemical principles that govern its behavior. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this compound's solubility for application in their work.

Core Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical properties is fundamental to predicting and explaining its solubility. The molecule exists as two geometric isomers, cis and trans, which can influence its physical properties and, consequently, its solubility.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| Boiling Point | 171-173 °C | [4] |

| Melting Point | -9.2 °C (cis-isomer) | [3] |

| Density | 0.914 g/mL at 25 °C | [4] |

| Vapor Pressure | 1.5 mmHg at 30 °C | [5] |

| Water Solubility | Poor/Slightly Soluble | [3][5][6] |

| logP (Octanol-Water Partition Coefficient) | 1.79 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

The presence of a single hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor.[3] The nonpolar cyclohexane ring constitutes a significant portion of the molecule, leading to its "poor" or "slightly soluble" nature in water.[3][5][6] The positive logP value further indicates a preference for lipophilic (nonpolar) environments over aqueous ones.[3]

Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone for predicting solubility.[7][8] This adage suggests that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of this compound in various organic solvents can be rationalized by considering the interplay of the following intermolecular forces:

-

Hydrogen Bonding: The hydroxyl group of this compound can form strong hydrogen bonds with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., ketones, ethers).

-

Dipole-Dipole Interactions: The polar C-O and O-H bonds in this compound create a molecular dipole, allowing for dipole-dipole interactions with other polar solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar cyclohexane ring interacts with nonpolar solvents primarily through these weaker, temporary induced-dipole interactions.

The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.[9]

Solubility Profile of this compound in Common Organic Solvents

Based on its structure and the principles of intermolecular forces, the solubility of this compound can be categorized across different classes of organic solvents.

Polar Protic Solvents (e.g., Alcohols)

This compound is expected to be highly soluble, or miscible, in polar protic solvents such as ethanol, methanol, and other lower-chain alcohols.[10] This high solubility is attributed to the ability of both the solute and the solvent to engage in extensive hydrogen bonding. The energy gained from forming strong hydrogen bonds between this compound and the alcohol solvent molecules readily overcomes the energy required to disrupt the hydrogen bonding within the pure components. One source indicates a solubility of 608.83 g/L in ethanol.[11]

Polar Aprotic Solvents (e.g., Ketones, Ethers)

In polar aprotic solvents like acetone and diethyl ether, this compound exhibits good solubility.[10] While these solvents cannot donate hydrogen bonds, their oxygen atoms can act as hydrogen bond acceptors for the hydroxyl group of this compound. Additionally, dipole-dipole interactions contribute significantly to the solvation.

Nonpolar Solvents (e.g., Hexane, Benzene)

Due to the substantial nonpolar character of the cyclohexane ring, this compound is soluble in nonpolar solvents such as hexane and benzene.[12] The primary intermolecular forces at play in these solutions are the relatively weak van der Waals forces. While the polar hydroxyl group is not ideally solvated in a nonpolar environment, the favorable interactions between the large hydrocarbon portions of the solute and solvent molecules drive the dissolution process.

The Influence of Isomerism on Solubility

Experimental Determination of Solubility

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a general method for determining the solubility of this compound in an organic solvent.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a temperature-controlled bath).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).[15]

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the constant temperature to permit the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.

-

Filter the withdrawn sample through a fine-pored filter (e.g., a 0.45 µm PTFE syringe filter) to remove any suspended solid particles.

-

-

Quantification of Dissolved Solute:

-

Accurately weigh the filtered saturated solution.

-

Evaporate the solvent from the weighed sample under controlled conditions (e.g., using a rotary evaporator or by gentle heating under a stream of inert gas).

-

Weigh the remaining residue (the dissolved this compound).

-

The solubility can then be calculated and expressed in various units, such as g/100 mL, g/L, or mol/L.

-

Self-Validating System and Controls

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). If the concentration of the dissolved solute remains constant over the later time points, it can be concluded that equilibrium has been achieved.

-

Temperature Control: Precise temperature control is paramount, as solubility is highly temperature-dependent. The temperature of the system should be continuously monitored and recorded.

-

Analytical Method Validation: The method used to quantify the dissolved this compound (e.g., gravimetric analysis, gas chromatography) should be validated for accuracy and precision.

Diagram of Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound demonstrates a broad solubility in a variety of organic solvents, a characteristic attributable to its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar hydrocarbon ring. It is highly soluble in polar protic solvents due to strong hydrogen bonding, shows good solubility in polar aprotic solvents, and is also soluble in nonpolar solvents, driven by van der Waals interactions. The stereochemistry of the cis and trans isomers can influence physical properties and, by extension, solubility, a factor that should be considered in specialized applications. The provided experimental framework offers a robust methodology for the precise and reliable determination of its solubility, ensuring data integrity for research and development applications.

References

- 1. This compound [stenutz.eu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 589-91-3 [chemicalbook.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound CAS#: 589-91-3 [chemicalbook.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound, cis + trans, 98% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. scent.vn [scent.vn]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

Topic: Commercial Sources and Purity of 4-Methylcyclohexanol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 4-Methylcyclohexanol is a pivotal cyclic alcohol in organic synthesis, serving as a precursor and building block in the development of novel chemical entities and pharmaceutical agents. Its utility is intrinsically linked to its purity and isomeric composition. This technical guide provides a comprehensive overview of the commercial landscape for this compound, details the common purity grades available, and presents validated analytical methodologies for its rigorous quality assessment. The focus is on empowering researchers and drug development professionals to make informed procurement decisions and implement robust quality control protocols, ensuring the reliability and reproducibility of their scientific outcomes.

Introduction: The Significance of Purity in Application

This compound (C₇H₁₄O, Molar Mass: 114.19 g/mol ) is a saturated cyclic alcohol that exists as two distinct geometric isomers: cis-4-Methylcyclohexanol and trans-4-Methylcyclohexanol.[1] This stereoisomerism is a critical consideration in synthetic chemistry, as the spatial orientation of the hydroxyl and methyl groups can profoundly influence reaction kinetics, stereoselectivity, and the final conformation of target molecules. In drug development, where stereochemistry dictates pharmacological activity and metabolic fate, starting with a well-characterized isomeric mixture or a pure isomer is paramount.

Commercially, this compound is most often supplied as a mixture of these cis and trans isomers.[2][3][4] The inherent challenge for the scientist, therefore, is not merely sourcing the chemical but understanding its precise composition. Impurities, which may include residual reactants, synthetic byproducts like 4-methylcyclohexene, or an undesired isomeric ratio, can lead to inconsistent reaction yields, unexpected side products, and compromised biological assay results. This guide addresses these challenges by providing a framework for sourcing and validating the quality of this compound.

Commercial Sourcing and Availability

This compound is readily accessible through major global chemical suppliers. The most common offering is a mixture of isomers, with purities typically ranging from 97% to 99%. While some suppliers offer isomerically pure forms (e.g., cis-4-Methylcyclohexanol), these are generally more expensive and may have longer lead times.[5][6] Below is a comparative table of representative commercial offerings.

| Supplier | Product Description | CAS Number | Stated Purity/Assay |

| Sigma-Aldrich (MilliporeSigma) | This compound, mixture of cis and trans | 589-91-3 | 98% |

| Thermo Scientific Chemicals | This compound, 99%, mixture of cis and trans | 589-91-3 | 99% |

| Thermo Scientific Chemicals | This compound, cis + trans | 589-91-3 | ≥97.5% (GC)[7] |

| Santa Cruz Biotechnology | This compound, mixture of cis and trans | 589-91-3 | ≥97%[4] |

| TCI America | cis-4-Methylcyclohexanol | 7731-28-4 | >98.0% (GC)[6] |

| Chem-Impex International | This compound | 589-91-3 | Not Specified |

Note: This table is representative and not exhaustive. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Quality Control Workflow: From Procurement to Use

A robust quality control (QC) process is essential to validate the identity and purity of procured this compound. The workflow ensures that the material meets the stringent requirements for its intended application, particularly in regulated environments like drug development.

Caption: Quality control workflow for this compound.

Analytical Methodologies for Purity and Isomer Assessment

The cornerstone of quality assessment for this compound is the use of chromatographic and spectroscopic techniques. Gas Chromatography is the principal method for quantitative analysis, while Infrared Spectroscopy serves as a rapid qualitative tool.

Gas Chromatography (GC) for Quantitative Analysis

Principle: GC separates volatile compounds based on their differential partitioning between a stationary phase (in the column) and a mobile phase (an inert carrier gas). Due to differences in their boiling points and polarity, cis- and trans-4-methylcyclohexanol, along with other volatile impurities, will elute from the column at different times (retention times), allowing for their separation and quantification. This method is the industry standard for determining the purity and isomeric ratio of the material.[8][9]

Experimental Protocol: GC-FID Analysis

This protocol is a generalized procedure and must be optimized for the specific instrument and column in use.

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample by accurately weighing approximately 100 mg of the material into a 10 mL volumetric flask.

-

Dilute to the mark with a suitable solvent such as methylene chloride or isopropanol.[10]

-

Prepare a series of calibration standards of known concentrations if absolute quantification is required.

-

-

Instrumentation and Conditions:

-

Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as one with a 10% FFAP (Free Fatty Acid Phase) on a Chromosorb W support, is effective for separating the isomers.[10] A modern equivalent would be a polar PEG (polyethylene glycol) or wax-type column (e.g., DB-WAX, HP-INNOWax).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Temperatures:

-

Injector Port: 230 °C[10]

-

Detector (FID): 250 °C

-

Oven Program: Start at a moderate temperature (e.g., 70-80 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 180-200 °C. Hold for 5 minutes. (This program must be optimized).

-

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to the cis and trans isomers based on their retention times (often, the trans isomer elutes first).

-

Calculate the area percent for each peak to determine the relative purity and isomeric ratio.

-

The purity is calculated as the sum of the areas of the isomer peaks divided by the total area of all peaks, multiplied by 100.

-

Infrared (IR) Spectroscopy for Functional Group Confirmation

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent tool for confirming the presence of the key hydroxyl (-OH) functional group and the absence of common impurities like alkenes (C=C) or carbonyls (C=O) from oxidation.[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

Place one to two drops of the neat liquid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-600 cm⁻¹.

-

-

Spectral Interpretation:

-

Confirm Presence of Alcohol: Look for a strong, broad absorption band in the region of 3600-3200 cm⁻¹ , which is characteristic of the O-H stretching vibration in an alcohol.[12]

-

Confirm Alkane Structure: Observe strong C-H stretching bands just below 3000 cm⁻¹ .

-

Check for Impurities:

-

Absence of a sharp peak around 1715 cm⁻¹ indicates no significant carbonyl (ketone) impurity.

-

Absence of a medium-intensity peak around 1680-1640 cm⁻¹ confirms the absence of a C=C double bond, which would be present in the 4-methylcyclohexene impurity.[12]

-

-

Conclusion